Trifluoperazine N-Glucuronide

Descripción general

Descripción

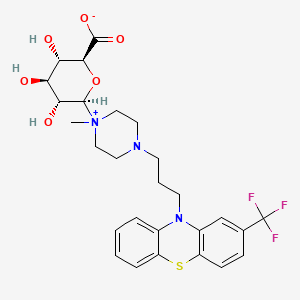

Trifluoperazina N-Glucurónido es un metabolito del agente antipsicótico trifluoperazina. Se forma a través del proceso de glucuronidación, catalizado por la isoforma UGT1A4 de la enzima UDP-glucuronosiltransferasa (UGT) . Este compuesto es conocido por sus actividades antidepresivas y antipsicóticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Trifluoperazina N-Glucurónido se sintetiza a través de la glucuronidación de la trifluoperazina. Este proceso implica la transferencia de un residuo de ácido glucurónico desde el UDP-ácido glucurónico a la trifluoperazina, facilitado por la enzima UGT1A4 . La reacción generalmente ocurre en el hígado, donde se expresa la UGT1A4 .

Métodos de Producción Industrial: La producción industrial de Trifluoperazina N-Glucurónido implica el uso de enzimas UGT1A4 recombinantes en un ambiente controlado para garantizar un alto rendimiento y pureza. El proceso incluye la preparación de trifluoperazina y UDP-ácido glucurónico, seguido de la reacción enzimática en condiciones óptimas de pH y temperatura .

Análisis De Reacciones Químicas

Tipos de Reacciones: Trifluoperazina N-Glucurónido se somete principalmente a glucuronidación, un tipo de reacción de conjugación. Esta reacción implica la adición de ácido glucurónico al átomo de nitrógeno de la trifluoperazina .

Reactivos y Condiciones Comunes: La reacción de glucuronidación requiere UDP-ácido glucurónico como donador de glucurónido y UGT1A4 como catalizador. La reacción generalmente se lleva a cabo en una solución tamponada a pH y temperatura fisiológicos .

Productos Principales: El producto principal de esta reacción es Trifluoperazina N-Glucurónido, que es más soluble en agua que su compuesto original, la trifluoperazina .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Trifluoperazine N-glucuronide plays a crucial role in the metabolism of trifluoperazine. The formation of this glucuronide conjugate is essential for the elimination of trifluoperazine from the body, as it enhances solubility and facilitates renal excretion. Studies have demonstrated that UGT1A4 is primarily responsible for this metabolic conversion, highlighting the enzyme's significance in drug metabolism and disposition .

Drug-Drug Interactions

The potential for drug-drug interactions involving this compound has been explored in various studies. For instance, research indicates that other drugs metabolized by UGT enzymes may compete with trifluoperazine for glucuronidation, leading to altered pharmacokinetics and potential toxicity . Understanding these interactions is vital for clinicians to manage polypharmacy effectively, especially in populations such as the elderly who are often prescribed multiple medications.

Clinical Implications

This compound's clinical significance extends to therapeutic monitoring. The measurement of this metabolite can provide insights into the metabolic status of patients undergoing treatment with trifluoperazine. It may serve as a biomarker for assessing adherence to therapy and evaluating individual responses to the drug . Furthermore, variations in glucuronidation rates among individuals can inform personalized medicine approaches, allowing for tailored dosing regimens based on metabolic capacity.

Case Studies and Research Findings

Several case studies have highlighted the relevance of this compound in clinical practice:

- A study examining the glucuronidation of trifluoperazine in human liver microsomes found significant interindividual variability in metabolism, suggesting that genetic polymorphisms in UGT enzymes could influence drug efficacy and safety .

- Another investigation into herb-drug interactions revealed that certain herbal extracts could inhibit UGT activity, thereby affecting the formation of this compound and potentially leading to increased plasma concentrations of trifluoperazine itself .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolite | This compound |

| Formation Enzyme | UDP-glucuronosyltransferase (UGT1A4) |

| Clinical Relevance | Biomarker for therapeutic monitoring |

| Drug-Drug Interaction Potential | Competes with other drugs metabolized by UGT enzymes |

| Variability | Significant interindividual variability in glucuronidation rates |

Mecanismo De Acción

Trifluoperazina N-Glucurónido ejerce sus efectos al interactuar con dianas moleculares específicas en el cuerpo. Se sabe que inhibe la actividad de ciertas enzimas del citocromo P450, que juegan un papel crucial en el metabolismo de los fármacos . Además, afecta la actividad de las enzimas UGT, influyendo en la glucuronidación de otros compuestos .

Compuestos Similares:

- Trifluoperazina

- Imipramina N-Glucurónido

- Propofol-O-Glucurónido

- Zidovudina-5'-Glucurónido

Comparación: Trifluoperazina N-Glucurónido es único debido a su formación específica a partir de la trifluoperazina y sus distintas propiedades farmacológicas. A diferencia de otros glucurónidos, tiene notables actividades antidepresivas y antipsicóticas . Además, su interacción con la UGT1A4 lo diferencia de otros metabolitos glucuronidados .

En conclusión, Trifluoperazina N-Glucurónido es un compuesto significativo con diversas aplicaciones en la investigación científica y posibles beneficios terapéuticos. Sus propiedades únicas e interacciones lo convierten en un valioso objeto de estudio en varios campos.

Comparación Con Compuestos Similares

- Trifluoperazine

- Imipramine N-Glucuronide

- Propofol-O-Glucuronide

- Zidovudine-5’-Glucuronide

Comparison: Trifluoperazine N-Glucuronide is unique due to its specific formation from trifluoperazine and its distinct pharmacological properties. Unlike other glucuronides, it has notable antidepressant and antipsychotic activities . Additionally, its interaction with UGT1A4 sets it apart from other glucuronidated metabolites .

Actividad Biológica

Trifluoperazine N-Glucuronide (TFP-NG) is a significant metabolite of the antipsychotic drug trifluoperazine, primarily formed through the action of UDP-glucuronosyltransferase (UGT) isoform UGT1A4. Understanding its biological activity is crucial for assessing its pharmacological effects and potential therapeutic applications.

- Chemical Name : 1-beta-D-glucopyranuronosyl-1-methyl-4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-piperazinium, inner salt

- CAS Number : 165602-90-4

- Molecular Formula : C27H32F3N3O6S

- Molecular Weight : 583.6 g/mol

- Solubility : Soluble in methanol and water

Formation and Metabolism

TFP-NG is synthesized in the liver via glucuronidation, a process that enhances the solubility of drugs, facilitating their excretion. The primary enzyme responsible for this conversion is UGT1A4, which plays a vital role in drug metabolism and the detoxification of xenobiotics .

Pharmacological Effects

- Neuropharmacology : TFP-NG retains some neuroactive properties of its parent compound, trifluoperazine. It has been implicated in modulating neurotransmitter systems, particularly dopaminergic pathways, which are crucial for its antipsychotic effects .

- Drug Interactions : The glucuronidation pathway can influence the pharmacokinetics of other drugs, leading to potential drug-drug interactions. Studies have shown that TFP-NG can affect the metabolism of various compounds through competitive inhibition of UGT enzymes .

- Toxicological Implications : Understanding the toxicity profile of TFP-NG is essential, especially in patients undergoing treatment with trifluoperazine. Its formation may alter the therapeutic window of trifluoperazine and necessitate dosage adjustments .

Study on Glucuronidation Kinetics

A study conducted using human liver microsomes demonstrated that TFP-NG formation exhibits a Michaelis-Menten kinetic profile with specific Km and Vmax values indicative of its metabolic efficiency. The research highlighted that variations in UGT1A4 activity among individuals could lead to significant differences in TFP-NG levels, potentially impacting therapeutic outcomes .

Comparative Metabolism Studies

Comparative studies between human and rodent models have shown that while both species metabolize trifluoperazine to TFP-NG, the rates differ significantly due to species-specific UGT expression profiles. Humanized mouse models (hUGT1) have been utilized to better predict human drug metabolism outcomes, demonstrating a closer resemblance to human glucuronidation patterns than wild-type mice .

Data Tables

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 5.65 μM |

| Vmax (Maximum velocity) | 8.03 pmol/min/mg protein |

| Major UGT Isoforms | UGT1A4 |

| Solubility | Methanol and Water |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYPHWNGUDUHIW-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858504 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165602-90-4 | |

| Record name | 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Which enzyme primarily catalyzes the formation of Trifluoperazine N-Glucuronide?

A1: this compound is primarily formed through glucuronidation catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A4 isoform. [, ] This enzyme facilitates the transfer of glucuronic acid from UDP-glucuronic acid to Trifluoperazine, increasing its water solubility and facilitating excretion.

Q2: How do other UGT1A isoforms influence the activity of UGT1A4 towards Trifluoperazine?

A2: Interestingly, the co-expression of other UGT1A isoforms alongside UGT1A4 can affect the enzyme's activity towards Trifluoperazine. Research has shown that while the co-expression of UGT1A1 has no significant impact on this compound formation, the presence of UGT1A6 increases both the Km and Vmax of the reaction. [] This suggests a complex interplay between UGT1A isoforms, potentially through heterodimerization, which can modulate their enzymatic activities and substrate specificity.

Q3: Can this compound formation be used to study UGT1A4 inhibition?

A3: Yes, this compound formation serves as a valuable tool for investigating potential UGT1A4 inhibitors. By measuring the rate of this compound formation in the presence and absence of test compounds, researchers can assess the inhibitory potential of these compounds on UGT1A4 activity. [] This information is critical in drug development to predict and manage potential drug-drug interactions.

Q4: What implications does the inhibition of UGT1A4 have on drug metabolism?

A4: Inhibition of UGT1A4 can have significant consequences for the metabolism and clearance of drugs primarily metabolized by this enzyme. Cabozantinib, a tyrosine kinase inhibitor, has been shown to inhibit UGT1A4, potentially leading to increased systemic exposure of co-administered drugs that are substrates of this enzyme. [] This highlights the importance of understanding UGT enzyme interactions in a clinical setting to ensure safe and effective drug therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.